molecular formula C14H14N2OS B4853769 2-(methylthio)-N-(4-pyridinylmethyl)benzamide

2-(methylthio)-N-(4-pyridinylmethyl)benzamide

Cat. No. B4853769
M. Wt: 258.34 g/mol
InChI Key: ANILIBLHYZJHMH-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is also known as MPTP and is a derivative of benzamide. The chemical structure of MPTP consists of a benzene ring, a pyridine ring, and a methylthio group attached to the benzene ring.

Mechanism of Action

MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is toxic to dopaminergic neurons, leading to their degeneration and subsequent Parkinson's-like symptoms.
Biochemical and Physiological Effects:
MPTP's biochemical and physiological effects are primarily related to its conversion into MPP+ and subsequent toxicity to dopaminergic neurons. This toxicity leads to a decrease in dopamine levels in the brain, resulting in Parkinson's-like symptoms such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using MPTP in lab experiments is its ability to induce Parkinson's-like symptoms, making it a valuable tool for studying the disease's mechanisms and potential treatments. However, MPTP's limitations include its toxicity and potential hazards to researchers handling the compound.

Future Directions

Future research on MPTP could focus on developing safer and more effective ways to use the compound in lab experiments. Additionally, research could focus on using MPTP to study other neurological disorders and diseases. Finally, research could focus on developing treatments for Parkinson's disease based on the mechanisms of MPTP's toxicity.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in scientific research. One of the most significant applications of MPTP is its use as a tool to study Parkinson's disease. MPTP is known to cause Parkinson's-like symptoms in humans and animals, making it a valuable tool for studying the disease's mechanisms and potential treatments.

properties

IUPAC Name

2-methylsulfanyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-18-13-5-3-2-4-12(13)14(17)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANILIBLHYZJHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)-N-(pyridin-4-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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